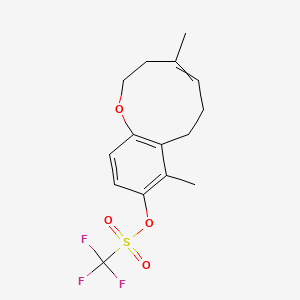
(4,8-Dimethyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl) trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,8-Dimethyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl) trifluoromethanesulfonate is a complex organic compound characterized by its unique structure, which includes a benzoxonin ring substituted with dimethyl groups and a trifluoromethanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,8-Dimethyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl) trifluoromethanesulfonate typically involves multiple steps. One common approach is the cyclization of a suitable precursor to form the benzoxonin ring, followed by the introduction of the trifluoromethanesulfonate group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(4,8-Dimethyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl) trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The benzoxonin ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoxonin derivatives, while oxidation reactions can produce oxidized forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (4,8-Dimethyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl) trifluoromethanesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (4,8-Dimethyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl) trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The benzoxonin ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-2(3H)-one: This compound shares a similar tetrahydrobenzofuran structure but lacks the trifluoromethanesulfonate group.
4,8a-Dimethyl-6-propan-2-yl-2,3,7,8-tetrahydro-1H-naphthalene: Another structurally related compound with a tetrahydronaphthalene core.
Uniqueness
The presence of the trifluoromethanesulfonate group in (4,8-Dimethyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl) trifluoromethanesulfonate imparts unique reactivity and stability, distinguishing it from other similar compounds
Properties
Molecular Formula |
C15H17F3O4S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(4,8-dimethyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C15H17F3O4S/c1-10-4-3-5-12-11(2)13(6-7-14(12)21-9-8-10)22-23(19,20)15(16,17)18/h4,6-7H,3,5,8-9H2,1-2H3 |
InChI Key |
PIBLVNMJMUNSJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC2=C(C=CC(=C2C)OS(=O)(=O)C(F)(F)F)OCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole](/img/structure/B12633456.png)
![(6-Methyl-3-oxo-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate](/img/structure/B12633471.png)
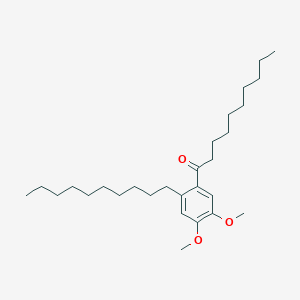
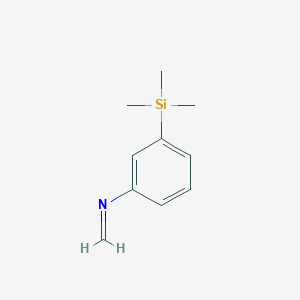
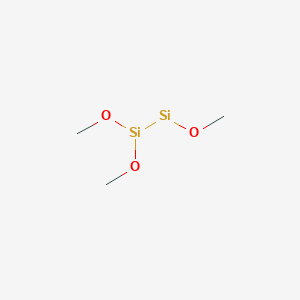
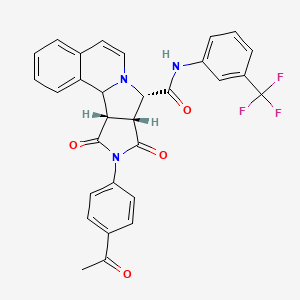
![2-{[Bis(2-hydroxyethyl)amino]methyl}-4,6-bis(1-phenylethyl)phenol](/img/structure/B12633506.png)
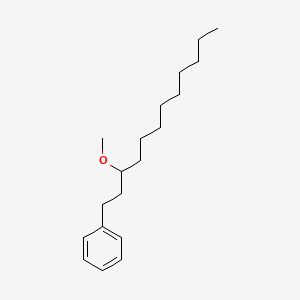
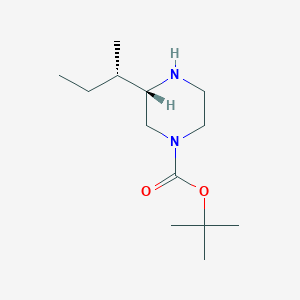
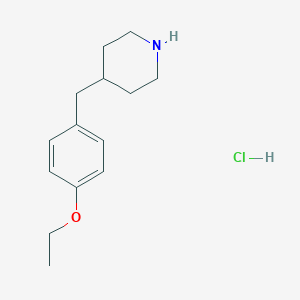
![2-[[5-(3,5-dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B12633542.png)
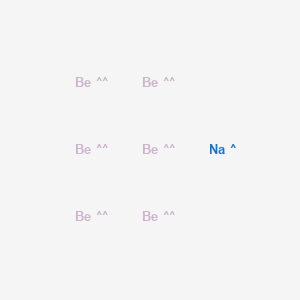
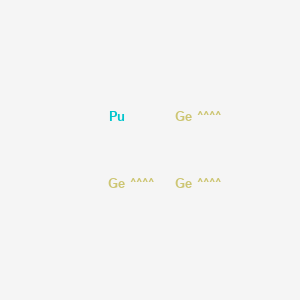
![5-Nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester](/img/structure/B12633558.png)
